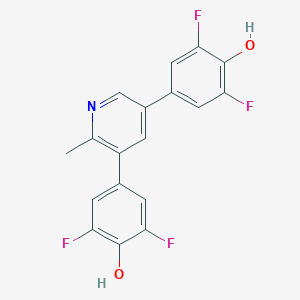

![molecular formula C25H30N6O2 B8180474 2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)

2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

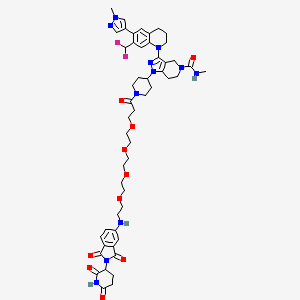

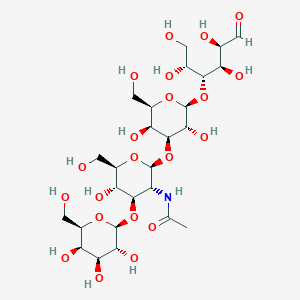

CPL304110 is a potent and selective small molecule inhibitor of fibroblast growth factor receptors 1, 2, and 3. These receptors are part of the receptor tyrosine kinase family and play a crucial role in cell proliferation, migration, angiogenesis, and survival. Dysregulation of fibroblast growth factor receptor signaling pathways can lead to various types of cancer, including bladder, gastric, endometrial, and lung cancers .

Métodos De Preparación

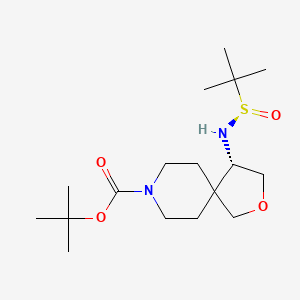

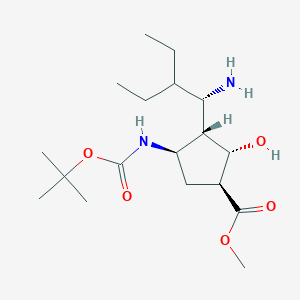

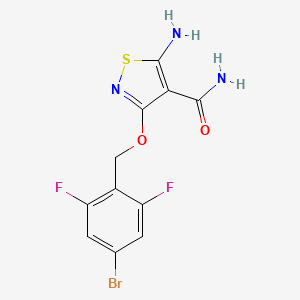

Synthetic Routes and Reaction Conditions: The synthesis of CPL304110 involves multiple steps, including a Claisen condensation reaction. This reaction was optimized by switching the solvent from ethanol to tetrahydrofuran, which significantly reduced the reaction time from 20 hours to 10 minutes . The compound is prepared as a 10 millimolar stock solution in dimethyl sulfoxide for in vitro studies and diluted in the relevant assay media .

Industrial Production Methods: CPL304110 is produced industrially by Celon Pharma S.A. The production process involves the synthesis of the compound under controlled conditions to ensure high purity and potency. The compound is then formulated for oral administration .

Análisis De Reacciones Químicas

Types of Reactions: CPL304110 primarily undergoes inhibition reactions where it binds to and inhibits fibroblast growth factor receptors. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its active form .

Common Reagents and Conditions: The compound is tested in various in vitro and in vivo models using reagents such as dimethyl sulfoxide for solubility and assay media for biological testing .

Major Products Formed: The major product formed from the reaction of CPL304110 with fibroblast growth factor receptors is the inhibited receptor complex, which prevents downstream signaling pathways involved in cancer cell proliferation .

Aplicaciones Científicas De Investigación

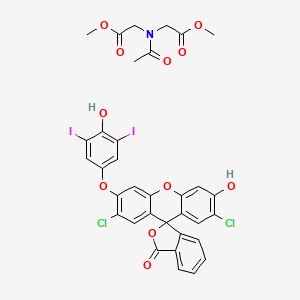

CPL304110 has significant applications in scientific research, particularly in the field of oncology. It is used as a potential drug for cancers with fibroblast growth factor receptor aberrations. The compound has shown efficacy in both fibroblast growth factor receptor-dependent cell lines and patient-derived tumor xenograft models . It is also being evaluated in clinical trials for its safety, tolerability, and efficacy in patients with advanced solid malignancies .

Mecanismo De Acción

CPL304110 exerts its effects by binding to and inhibiting fibroblast growth factor receptors 1, 2, and 3. This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival. The compound’s selectivity for fibroblast growth factor receptors 1, 2, and 3 makes it a promising candidate for targeted cancer therapy .

Comparación Con Compuestos Similares

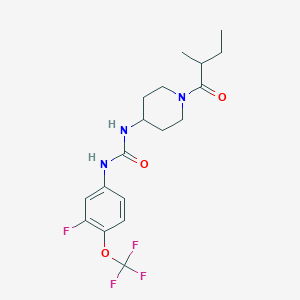

CPL304110 is compared with other fibroblast growth factor receptor inhibitors such as erdafitinib and pemigatinib. While all these compounds target fibroblast growth factor receptors, CPL304110 has shown a distinctive binding profile and favorable safety and efficacy parameters in preclinical studies . Other similar compounds include:

- Erdafitinib

- Pemigatinib

- Infigratinib

CPL304110’s unique selectivity and potency make it a valuable addition to the arsenal of targeted cancer therapies .

Propiedades

IUPAC Name |

2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-30-8-10-31(11-9-30)19-6-7-22-23(15-19)27-25(26-22)24-14-18(28-29-24)5-4-17-12-20(32-2)16-21(13-17)33-3/h6-7,12-16H,4-5,8-11H2,1-3H3,(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGPJPIPKDWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=NNC(=C4)CCC5=CC(=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B8180396.png)

![[2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B8180412.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8180413.png)

![4-[3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine;sulfane](/img/structure/B8180436.png)

![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)